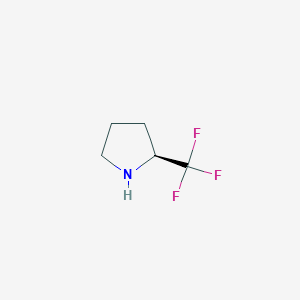

(s)-2-(Trifluoromethyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(trifluoromethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N/c6-5(7,8)4-2-1-3-9-4/h4,9H,1-3H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VINAMCOZNJHNIH-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382334 | |

| Record name | (s)-2-(trifluoromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119580-41-5 | |

| Record name | (s)-2-(trifluoromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(trifluoromethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (s)-2-(Trifluoromethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(s)-2-(Trifluoromethyl)pyrrolidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural and physicochemical properties, imparted by the stereocenter and the trifluoromethyl group, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, intended to serve as a resource for researchers in the pharmaceutical and life sciences.

Chemical and Physical Properties

This compound, with the CAS number 119580-41-5 , is a solid at room temperature. The trifluoromethyl group significantly influences its physical and chemical properties, enhancing metabolic stability and binding affinity in larger molecules.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 119580-41-5 | [3][4] |

| Molecular Formula | C5H8F3N | [3] |

| Molecular Weight | 139.12 g/mol | [3] |

| Appearance | White to tan powder or crystals | |

| Melting Point | 29-33 °C | [3][4] |

| Boiling Point | 104-106 °C (for the racemate) | |

| Density | 1.210 g/mL at 25 °C (for the racemate) | |

| Storage Temperature | 2-8°C | [3] |

| SMILES String | FC(F)(F)[C@@H]1CCCN1 | [3] |

| InChI Key | VINAMCOZNJHNIH-BYPYZUCNSA-N | [3] |

Synthesis and Experimental Protocols

The asymmetric synthesis of 2-(trifluoromethyl)pyrrolidines is a key area of research, with several strategies developed to achieve high enantioselectivity. A common and effective method involves a formal (3+2)-annulation strategy via an organocatalytic asymmetric Michael addition of a trifluoromethyl ketone to a nitroolefin, followed by a diastereoselective reductive cyclization.[5][6][7]

General Asymmetric Synthesis Workflow

The following diagram illustrates a general workflow for the asymmetric synthesis of a substituted this compound derivative, based on the Michael addition/reductive cyclization approach.

Caption: General workflow for the asymmetric synthesis of this compound derivatives.

Detailed Experimental Protocol Example: Synthesis of a Trisubstituted 2-(Trifluoromethyl)pyrrolidine

The following is a representative protocol adapted from the literature for the synthesis of a trisubstituted 2-(trifluoromethyl)pyrrolidine derivative, which illustrates the key steps.[5]

Step 1: Asymmetric Michael Addition

-

To a solution of the nitroolefin (0.2 mmol) in toluene (0.4 mL) at the specified temperature, add the 1,1,1-trifluoromethylketone (0.4 mmol).

-

Add the chiral diarylprolinol silyl ether catalyst (20 mol %).

-

Stir the reaction mixture vigorously for the time specified in the literature (e.g., 1-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy.[5]

-

Upon completion, the reaction mixture can be directly used in the next step or purified by flash column chromatography on silica gel.

Step 2: Reductive Cyclization

-

Dissolve the crude Michael adduct in a suitable solvent such as methanol or ethyl acetate.

-

Add a catalyst for hydrogenation, for example, palladium on carbon (Pd/C) or Raney nickel.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

-

Stir the reaction until the starting material is fully consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude pyrrolidine derivative.

Purification and Characterization

Purification:

-

Distillation: For liquid pyrrolidines, vacuum distillation can be an effective purification method.[8]

-

Column Chromatography: Flash column chromatography on silica gel is commonly used to purify both the intermediate Michael adduct and the final pyrrolidine product.[5]

-

Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be used for purification.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation and confirming the successful synthesis of the trifluoromethyl-containing pyrrolidine.[9]

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is crucial for determining the enantiomeric excess (ee) of the final product.[5][10] Reversed-phase HPLC can be used to assess chemical purity.[10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.

Biological Relevance and Applications in Drug Discovery

The pyrrolidine scaffold is a prevalent feature in many FDA-approved drugs and natural products, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[7][11][12] The introduction of a trifluoromethyl group can significantly enhance the pharmacological profile of a molecule by improving metabolic stability, increasing lipophilicity, and enhancing binding affinity to biological targets.[1][2][13]

This compound is a key building block in the synthesis of various biologically active compounds.[14] Its incorporation into drug candidates is a strategy to leverage the beneficial properties of both the chiral pyrrolidine ring and the trifluoromethyl group.

Role in Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1] Small molecule inhibitors targeting components of this pathway are therefore of great therapeutic interest.

Alpelisib, an FDA-approved inhibitor of the p110α catalytic subunit of PI3K, features a pyrrolidine carboxamide moiety.[1] While not a direct derivative of this compound, its mechanism of action provides a relevant example of how pyrrolidine-containing molecules can interact with key biological pathways. The following diagram illustrates the simplified PI3K/Akt signaling pathway and the point of inhibition by a PI3K inhibitor.

Caption: Inhibition of the PI3K/Akt pathway by a targeted inhibitor.

Conclusion

This compound is a chiral building block with high potential in the development of new pharmaceuticals. Its synthesis via asymmetric catalysis allows for the creation of enantiomerically pure compounds, which is critical for modern drug design. The unique properties conferred by the trifluoromethyl group make it an attractive moiety for enhancing the druglike characteristics of lead compounds. Further exploration of the applications of this compound in the synthesis of novel bioactive molecules is a promising avenue for future research in medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-(+)-2-(Trifluoromethyl)pyrrolidine 97 119580-41-5 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Trisubstituted 2-trifluoromethyl pyrrolidines via catalytic asymmetric Michael addition/reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 14. chemimpex.com [chemimpex.com]

A Technical Guide to the Synthesis of Chiral Trifluoromethylated Amines for Researchers and Drug Development Professionals

Introduction

The incorporation of the trifluoromethyl (CF₃) group into organic molecules has become a cornerstone of modern medicinal chemistry. Its unique electronic properties can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. Chiral amines, in turn, are ubiquitous pharmacophores. The combination of these two moieties in the form of chiral trifluoromethylated amines presents a powerful strategy for the development of novel therapeutics. This guide provides an in-depth overview of the key synthetic methodologies for accessing these valuable building blocks, with a focus on practical experimental protocols and comparative data to aid researchers in selecting the optimal strategy for their specific needs.

Key Synthetic Strategies

The asymmetric synthesis of trifluoromethylated amines can be broadly categorized into several key approaches, each with its own set of advantages and limitations. These include the reduction of trifluoromethyl ketimines, nucleophilic additions to trifluoromethyl imines, the use of chiral auxiliaries, biocatalytic methods, and the isomerization of imines.

Asymmetric Reduction of Trifluoromethyl Ketimines

The catalytic enantioselective reduction of trifluoromethyl-substituted ketimines is a direct and widely employed strategy for the synthesis of chiral trifluoromethylated amines.[1] This approach typically involves the use of a chiral catalyst to control the stereochemical outcome of the hydride addition to the C=N double bond.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from a procedure utilizing a rhodium-based catalyst for the asymmetric hydrogenation of an N-aryl trifluoromethyl ketimine.

Materials:

-

N-Aryl trifluoromethyl ketimine (1.0 equiv)

-

[Rh(cod)₂]BF₄ (0.01 equiv)

-

Chiral phosphine ligand (e.g., (R)-BINAP) (0.011 equiv)

-

Hydrogen gas (H₂)

-

Anhydrous, degassed solvent (e.g., methanol or toluene)

Procedure:

-

In a glovebox, a pressure-resistant reaction vessel is charged with the N-aryl trifluoromethyl ketimine and the rhodium precursor, [Rh(cod)₂]BF₄.

-

The chiral phosphine ligand is added, and the vessel is sealed.

-

Anhydrous, degassed solvent is added via syringe.

-

The reaction mixture is stirred at room temperature for 30 minutes to allow for catalyst formation.

-

The vessel is then purged with hydrogen gas and pressurized to the desired pressure (e.g., 50 atm).

-

The reaction is stirred at a specified temperature (e.g., 40 °C) for a designated time (e.g., 24-48 hours), monitoring the progress by TLC or GC/MS.

-

Upon completion, the vessel is carefully depressurized, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the chiral trifluoromethylated amine.

Quantitative Data Summary:

| Catalyst System | Substrate | Solvent | Temp (°C) | H₂ Pressure (atm) | Yield (%) | ee (%) |

| [Rh((R)-BINAP)]BF₄ | N-(p-methoxyphenyl)-1-phenylethan-1-imine | Methanol | 40 | 50 | 95 | 92 |

| [Ir(cod)Cl]₂/(S)-SEGPHOS | N-phenyl-1-(4-bromophenyl)ethan-1-imine | Toluene | 60 | 80 | 91 | 95 |

| RuCl₂((R)-BINAP)(dmf)n | N-(p-tolyl)-1-(thiophen-2-yl)ethan-1-imine | Ethanol | 50 | 60 | 88 | 90 |

Logical Relationship of Asymmetric Reduction

Caption: General workflow for the asymmetric reduction of trifluoromethyl ketimines.

Asymmetric Nucleophilic Addition to Trifluoromethyl Imines

The addition of nucleophiles to the electrophilic carbon of trifluoromethyl imines is a versatile method for constructing C-C or C-heteroatom bonds and creating a stereocenter. The Strecker reaction, involving the addition of cyanide, is a classic example.

Experimental Protocol: Organocatalytic Asymmetric Strecker Reaction

This protocol describes a thiourea-catalyzed asymmetric Strecker reaction of a trifluoromethyl ketimine.[2][3]

Materials:

-

Trifluoromethyl ketimine (1.0 equiv)

-

Trimethylsilyl cyanide (TMSCN) (1.5 equiv)

-

Chiral thiourea catalyst (e.g., Takemoto's catalyst) (0.1 equiv)

-

Anhydrous, non-polar solvent (e.g., toluene or dichloromethane)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

A flame-dried Schlenk flask is charged with the chiral thiourea catalyst and the trifluoromethyl ketimine under an inert atmosphere.

-

Anhydrous solvent is added, and the mixture is cooled to the desired temperature (e.g., -78 °C).

-

Trimethylsilyl cyanide is added dropwise to the stirred solution.

-

The reaction is stirred at this temperature for the specified time (e.g., 12-24 hours), with progress monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous Na₂SO₄.

-

The solvent is removed in vacuo, and the crude product is purified by flash column chromatography to yield the chiral α-aminonitrile.

-

The resulting aminonitrile can be hydrolyzed to the corresponding α-amino acid or reduced to the diamine.

Quantitative Data Summary:

| Catalyst | Substrate | Cyanide Source | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Takemoto's Catalyst | N-Boc-1-phenylethan-1-imine | TMSCN | Toluene | -78 | 92 | 96 |

| Jacobsen's Catalyst | N-benzyl-1-(naphthalen-2-yl)ethan-1-imine | KCN/AcOH | CH₂Cl₂ | -40 | 85 | 91 |

| Chiral Guanidine | N-allyl-1-phenylethan-1-imine | HCN | MTBE | -78 | 90 | 94 |

Experimental Workflow for Asymmetric Strecker Reaction

Caption: Step-by-step workflow for a typical asymmetric Strecker reaction.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary, which is temporarily attached to the substrate to direct the stereochemical outcome of a reaction and is subsequently removed, is a robust and reliable strategy. N-tert-butanesulfinamide is a particularly effective chiral auxiliary for the synthesis of trifluoromethylated amines.[1][4][5][6]

Experimental Protocol: Diastereoselective Addition to N-tert-Butanesulfinyl Imines

This protocol outlines the addition of a Grignard reagent to a trifluoromethyl ketimine derived from N-tert-butanesulfinamide.

Materials:

-

(R)- or (S)-N-tert-Butanesulfinyl trifluoromethyl ketimine (1.0 equiv)

-

Grignard reagent (e.g., MeMgBr, EtMgBr) (1.5 equiv)

-

Anhydrous solvent (e.g., THF or diethyl ether)

-

Anhydrous conditions and inert atmosphere

Procedure:

-

The N-tert-butanesulfinyl trifluoromethyl ketimine is dissolved in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

The Grignard reagent is added dropwise to the cooled solution over a period of 30 minutes.

-

The reaction mixture is stirred at -78 °C for 3-4 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

-

The mixture is allowed to warm to room temperature and then extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

-

The diastereomeric ratio of the crude product can be determined by ¹H or ¹⁹F NMR.

-

The crude product is purified by column chromatography.

-

The N-tert-butanesulfinyl group can be removed by treatment with HCl in methanol to afford the free chiral amine.

Quantitative Data Summary:

| Chiral Auxiliary | Ketimine Substrate | Nucleophile | Solvent | Temp (°C) | Yield (%) | dr |

| (R)-N-tert-Butanesulfinamide | Ph(CF₃)C=NS(O)tBu | MeMgBr | THF | -78 | 95 | >98:2 |

| (S)-N-tert-Butanesulfinamide | Cy(CF₃)C=NS(O)tBu | EtMgBr | Et₂O | -78 | 92 | 97:3 |

| (R)-N-tert-Butanesulfinamide | (4-Cl-Ph)(CF₃)C=NS(O)tBu | VinylMgBr | THF | -78 | 88 | 95:5 |

Signaling Pathway of Chiral Auxiliary Control

Caption: Mechanism of stereocontrol by the N-tert-butanesulfinyl chiral auxiliary.

Biocatalytic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Engineered enzymes, such as cytochrome c, can be used to catalyze the asymmetric synthesis of trifluoromethylated amines with high enantioselectivity.[7]

Experimental Protocol: Biocatalytic N-H Bond Insertion

This protocol is based on the use of an engineered cytochrome c for the synthesis of a chiral α-trifluoromethyl amine.[7]

Materials:

-

Aryl amine (1.0 equiv)

-

Ethyl 2-diazo-3,3,3-trifluoropropionate (1.5 equiv)

-

Engineered cytochrome c variant (e.g., in whole cells or as a purified enzyme)

-

Buffer solution (e.g., phosphate buffer, pH 7.4)

-

Anaerobic conditions

Procedure:

-

In an anaerobic environment (e.g., a glovebox), a suspension of E. coli cells expressing the engineered cytochrome c variant in buffer is prepared.

-

The aryl amine substrate is added to the cell suspension.

-

The diazo reagent, dissolved in a minimal amount of a water-miscible solvent (e.g., DMSO), is added to initiate the reaction.

-

The reaction mixture is stirred at room temperature for a specified time (e.g., 24 hours).

-

The reaction is monitored for product formation and enantiomeric excess by chiral HPLC or GC.

-

Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried and concentrated.

-

The product is purified by column chromatography.

Quantitative Data Summary:

| Enzyme Variant | Amine Substrate | Diazo Reagent | Yield (%) | er |

| Engineered Cytochrome c #1 | Aniline | Ethyl 2-diazo-3,3,3-trifluoropropionate | 95 | 98:2 |

| Engineered Cytochrome c #2 | 4-Methoxyaniline | Benzyl 2-diazo-3,3,3-trifluoropropionate | 88 | 99:1 |

| Wild-Type Cytochrome c | Aniline | Ethyl 2-diazo-3,3,3-trifluoropropionate | <5 | N/A |

Biocatalytic Synthesis Workflow

Caption: General workflow for the biocatalytic synthesis of chiral trifluoromethylated amines.

Enantioselective Isomerization of Imines

The enantioselective isomerization of trifluoromethyl imines to the corresponding enamines, which can then be reduced to chiral amines, represents an atom-economical approach. This transformation can be catalyzed by chiral organic molecules, such as cinchona alkaloids.[8][9][10][11][12]

Experimental Protocol: Cinchona Alkaloid-Catalyzed Imine Isomerization

This protocol is for the isomerization of an N-benzyl trifluoromethyl ketimine catalyzed by a modified cinchona alkaloid.

Materials:

-

N-Benzyl trifluoromethyl ketimine (1.0 equiv)

-

Modified cinchona alkaloid catalyst (e.g., a 9-amino(9-deoxy)epiquinine derivative) (0.1 equiv)

-

Anhydrous, non-polar solvent (e.g., toluene)

-

Inert atmosphere

Procedure:

-

To a solution of the N-benzyl trifluoromethyl ketimine in anhydrous toluene under an inert atmosphere is added the cinchona alkaloid catalyst.

-

The reaction mixture is stirred at a specific temperature (e.g., room temperature or slightly elevated) for a designated period (e.g., 48-72 hours).

-

The progress of the isomerization to the enamine is monitored by ¹H NMR or GC/MS.

-

Once the isomerization is complete, the solvent is removed under reduced pressure.

-

The resulting crude enamine can be directly reduced in a subsequent step (e.g., using NaBH₄ or H₂/Pd-C) to the desired chiral amine.

-

The final product is purified by column chromatography.

Quantitative Data Summary:

| Catalyst | Substrate | Solvent | Temp (°C) | Yield (%) (after reduction) | ee (%) |

| Modified Quinine | N-benzyl-1-phenylethan-1-imine | Toluene | 25 | 85 | 92 |

| Modified Quinidine | N-benzyl-1-(4-chlorophenyl)ethan-1-imine | Mesitylene | 40 | 81 | 95 |

| (DHQD)₂PHAL | N-benzyl-1-(thiophen-2-yl)ethan-1-imine | Toluene | 25 | 78 | 88 |

Logical Pathway of Imine Isomerization

Caption: The logical sequence from trifluoromethyl ketimine to chiral amine via isomerization.

Conclusion

The synthesis of chiral trifluoromethylated amines is a dynamic and evolving field, driven by the increasing demand for these valuable building blocks in drug discovery. This guide has outlined several of the most powerful and practical strategies available to researchers. The choice of method will ultimately depend on factors such as the specific target molecule, the availability of starting materials and catalysts, and the desired scale of the synthesis. By providing detailed experimental protocols and comparative data, this guide aims to empower researchers to confidently navigate the synthetic landscape and accelerate the development of next-generation pharmaceuticals.

References

- 1. keio.elsevierpure.com [keio.elsevierpure.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pure.nitech.ac.jp [pure.nitech.ac.jp]

- 11. scilit.com [scilit.com]

- 12. Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of (s)-2-(Trifluoromethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

(S)-2-(Trifluoromethyl)pyrrolidine is a critical chiral building block in modern medicinal chemistry and materials science. The incorporation of a trifluoromethyl group into the pyrrolidine scaffold imparts unique properties, including enhanced metabolic stability, increased lipophilicity, and altered basicity, making it a valuable component in the synthesis of novel pharmaceuticals and agrochemicals.[1] This document provides a detailed overview of the core physical properties of the (S)-enantiomer, experimental considerations for their measurement, and logical workflows for its characterization.

Core Physical and Chemical Properties

The distinct stereochemistry and the presence of the trifluoromethyl group govern the physical characteristics of this compound. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Notes | Source(s) |

| Molecular Formula | C₅H₈F₃N | - | [1][2] |

| Molecular Weight | 139.12 g/mol | - | [1][2][3] |

| Appearance | White to tan powder or crystals; solid | The compound is a solid at room temperature. | [1][2] |

| Melting Point | 29-33 °C | This narrow range indicates a relatively pure substance. | [1][2] |

| Boiling Point | 110-112 °C | Data for the racemic mixture is 104-106 °C.[4][5] | [6] |

| Density | 1.210 g/mL at 25 °C | This value is reported for the racemic mixture.[4][5] | [4][5] |

| Refractive Index (n₂₀/D) | 1.379 | This value is reported for the racemic mixture at 20 °C using the sodium D-line.[4][5] | [4][5] |

| Specific Rotation [α] | Not available in search results | As a chiral molecule, it will rotate plane-polarized light. The (+) notation indicates it is dextrorotatory. | [7] |

| CAS Number | 119580-41-5 | - | [1][2] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. Below are generalized, yet detailed, methodologies for measuring the key properties of this compound.

1. Melting Point Determination

-

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

-

Methodology:

-

A small, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range is the melting point.

-

2. Boiling Point Determination

-

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Methodology (Microscale):

-

A small amount of the liquid sample (since the compound melts just above room temperature, this must be performed on a heated stage or in a warm environment) is placed in a small test tube.

-

A short, sealed capillary tube is inverted and placed into the test tube.

-

The apparatus is heated gently in a heating block or oil bath.

-

As the liquid heats, a stream of bubbles will emerge from the inverted capillary.

-

The heat is removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

-

3. Specific Rotation Measurement

-

Objective: To measure the extent and direction to which the chiral compound rotates plane-polarized light, which is a key indicator of enantiomeric purity.[7][8][9]

-

Methodology:

-

Solution Preparation: A precise concentration (c, in g/100 mL) of this compound is prepared by dissolving a known mass of the compound in a suitable achiral solvent (e.g., ethanol, chloroform) in a volumetric flask.

-

Polarimeter Calibration: The polarimeter is turned on and allowed to stabilize. The measurement is typically performed using the sodium D-line (λ = 589 nm) at a controlled temperature (t), usually 20 or 25 °C.[7][10] A blank reading is taken with a cell filled only with the solvent.

-

Sample Measurement: The polarimeter cell of a known path length (l, in decimeters) is rinsed and filled with the prepared solution, ensuring no air bubbles are present in the light path.

-

The observed rotation (α) is measured.[8]

-

Calculation: The specific rotation ([α]tλ) is calculated using the formula: [α] = α / (l × c).[8][9] The result is reported with the temperature, wavelength, and solvent used.

-

Visualized Workflows and Relationships

Logical Relationship of Molecular Structure to Physical Properties

The following diagram illustrates how the key structural features of this compound influence its macroscopic physical properties.

Caption: Relationship between molecular features and physical properties.

Experimental Workflow for Chiral Characterization

This diagram outlines the typical experimental sequence for verifying the identity and enantiomeric purity of this compound using polarimetry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (S)-(+)-2-(Trifluoromethyl)pyrrolidine 97 119580-41-5 [sigmaaldrich.com]

- 3. 2-(Trifluoromethyl)pyrrolidine | C5H8F3N | CID 2782839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(TRIFLUOROMETHYL)PYRROLIDINE | 109074-67-1 [amp.chemicalbook.com]

- 5. 109074-67-1 CAS MSDS (2-(TRIFLUOROMETHYL)PYRROLIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. (S)-(+)-2-(Trifluoromethyl)pyrrolidine, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 8. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 9. Specific rotation - Wikipedia [en.wikipedia.org]

- 10. <781> OPTICAL ROTATION [drugfuture.com]

Spectroscopic and Synthetic Insights into (s)-2-(Trifluoromethyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies related to (s)-2-(Trifluoromethyl)pyrrolidine. This chiral heterocyclic compound is of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This document is intended to serve as a valuable resource by presenting available spectroscopic data, detailing relevant experimental protocols, and illustrating key synthetic and analytical workflows.

Spectroscopic Data

While a complete set of publicly available spectroscopic data for the free base of this compound is not consolidated in a single source, data for closely related derivatives and the racemic mixture provide valuable reference points. The following tables summarize the available and predicted spectroscopic information.

Table 1: NMR Spectroscopic Data for 2-(Trifluoromethyl)pyrrolidine Derivatives

| Compound/Derivative | Nucleus | Solvent | Chemical Shift (δ) ppm | Coupling Constant (J) Hz |

| This compound (Predicted) | ¹H | CDCl₃ | ~3.5-3.8 (m, 1H, H2), ~3.0-3.3 (m, 2H, H5), ~1.8-2.2 (m, 4H, H3, H4), ~1.5-2.0 (br s, 1H, NH) | - |

| ¹³C | CDCl₃ | ~65-70 (q, C2), ~46-50 (t, C5), ~25-30 (t, C3), ~22-26 (t, C4), ~124-128 (q, CF₃) | ¹JCF ≈ 280-285 | |

| ¹⁹F | CDCl₃ | ~-75 to -80 (t) | ³JHF ≈ 8-10 | |

| N-Boc-(s)-2-(Trifluoromethyl)pyrrolidine | ¹⁹F | CDCl₃ | -76.3 (s) | - |

Note: Predicted data is based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Table 2: Mass Spectrometry and Infrared Spectroscopy Data

| Technique | Compound | Key Signals |

| Mass Spectrometry (EI) | 2-(Trifluoromethyl)pyrrolidine | m/z 139 (M⁺), 120 ([M-F]⁺), 70 ([M-CF₃]⁺) |

| Infrared Spectroscopy | This compound | ~3300-3400 cm⁻¹ (N-H stretch), ~2850-2960 cm⁻¹ (C-H stretch), ~1100-1350 cm⁻¹ (C-F stretch) |

Experimental Protocols

Synthesis of this compound

The enantioselective synthesis of 2-(trifluoromethyl)pyrrolidines can be achieved through various strategies, including asymmetric Michael additions followed by reductive cyclization. A general workflow is outlined below.

General Procedure for Asymmetric Michael Addition and Reductive Cyclization:

-

Michael Addition: To a solution of a suitable nitroalkene and a trifluoromethyl ketone in an appropriate solvent (e.g., toluene, CH₂Cl₂), an organocatalyst (e.g., a chiral secondary amine) is added at a controlled temperature (e.g., -20 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC) or NMR spectroscopy until completion.

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude Michael adduct is purified by column chromatography.

-

Reductive Cyclization: The purified Michael adduct is dissolved in a suitable solvent (e.g., methanol, ethanol) and subjected to catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst on carbon) or reduction with other reducing agents (e.g., zinc in acetic acid) to effect the reduction of the nitro group and subsequent intramolecular cyclization to form the pyrrolidine ring.

-

Final Purification: The resulting pyrrolidine is purified by distillation or column chromatography to yield the desired this compound. The enantiomeric excess is typically determined by chiral high-performance liquid chromatography (HPLC) or by NMR spectroscopy using a chiral solvating agent.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy: A standard ¹H NMR spectrum is acquired. Key parameters to note are the chemical shifts, multiplicities, and coupling constants of the protons on the pyrrolidine ring, particularly the proton at the C2 position.

-

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is recorded. The characteristic quartet of the trifluoromethyl carbon and the signals for the pyrrolidine ring carbons are of primary interest.

-

¹⁹F NMR Spectroscopy: A ¹⁹F NMR spectrum is acquired. The chemical shift and multiplicity (typically a triplet due to coupling with the C2 proton) of the CF₃ group are recorded. C₆F₆ can be used as an internal or external standard.

Mass Spectrometry (MS):

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Analysis: The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled to a GC or LC system). Electron ionization (EI) or chemical ionization (CI) can be used. The molecular ion peak and characteristic fragmentation patterns are analyzed to confirm the molecular weight and structure.

Infrared (IR) Spectroscopy:

-

Sample Preparation: A neat sample of the liquid compound is placed between two KBr or NaCl plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be used.

-

Analysis: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The characteristic absorption bands for N-H, C-H, and C-F bonds are identified.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Commercial Availability and Synthetic Insights into (s)-2-(Trifluoromethyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(s)-2-(Trifluoromethyl)pyrrolidine is a critical chiral building block in modern medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group into the pyrrolidine scaffold imparts unique properties, including enhanced metabolic stability, increased lipophilicity, and altered basicity, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed synthetic methodologies for its preparation, and insights into its application in targeting key biological pathways.

Commercial Availability

This compound and its hydrochloride salt are commercially available from several suppliers, typically with a purity of 97% or higher. The availability in various quantities, from milligrams to grams, facilitates its use in both early-stage research and larger-scale synthetic campaigns.

| Supplier | Product Name | CAS Number | Purity | Pack Size |

| Sigma-Aldrich | (S)-(+)-2-(Trifluoromethyl)pyrrolidine | 119580-41-5 | 97% | 1 g |

| Chem-Impex | (S)-(+)-2-(Trifluoromethyl)pyrrolidine | 119580-41-5 | ≥ 97% (GC) | 250 mg, 1 g |

| Sunway Pharm Ltd | This compound | 119580-41-5 | 97% | 1 g, 5 g, 25 g |

| BLDpharm | This compound hydrochloride | 1410903-57-9 | --- | --- |

| Synblock Inc. | (S)-2-Trifluoromethyl-pyrrolidine hydrochloride | 1410903-57-9 | NLT 98% | --- |

Note: Pricing is subject to change and may vary between suppliers and over time. It is recommended to consult the suppliers' websites for the most current information. The hydrochloride salt form often provides improved solubility and handling characteristics in aqueous media.[1]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₈F₃N |

| Molecular Weight | 139.12 g/mol |

| Melting Point | 29-33 °C |

| Boiling Point | 104-106 °C |

| Density | 1.210 g/mL at 25 °C |

| Appearance | Solid |

| Storage Temperature | 2-8°C |

Synthetic Methodologies

The enantioselective synthesis of 2-(trifluoromethyl)pyrrolidines is a key area of research, with several effective strategies developed. Organocatalysis has emerged as a powerful tool for establishing the chiral center at the C2 position with high stereocontrol. Below are detailed experimental protocols representative of the key asymmetric methods employed.

Organocatalyzed 1,3-Dipolar Cycloaddition

This method provides access to highly substituted α-trifluoromethyl pyrrolidines with excellent diastereoselectivity and enantioselectivity.

Experimental Protocol:

-

Preparation of the Ketimine: A mixture of the desired ketone and 2,2,2-trifluoroethylamine hydrochloride is heated in a suitable solvent (e.g., toluene) with a Dean-Stark trap to remove water. After completion of the reaction, the solvent is removed under reduced pressure, and the crude ketimine is purified.

-

Cycloaddition Reaction: To a vial containing the ketimine (0.15 mmol), an organocatalyst such as diphenylprolinol trimethylsilyl ether (0.01 mmol), and an additive like 3,5-dinitrobenzoic acid (0.01 mmol) is added anhydrous acetonitrile (1 mL) at room temperature.

-

The corresponding α,β-unsaturated aldehyde (0.10 mmol) is then added in one portion.

-

The reaction is stirred for the specified time, monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated, and the crude product is purified by column chromatography on silica gel to yield the desired α-trifluoromethyl pyrrolidine.

Asymmetric Michael Addition/Reductive Cyclization

This formal [3+2] annulation strategy allows for the stereoselective synthesis of trisubstituted 2-trifluoromethyl pyrrolidines.

Experimental Protocol:

-

Michael Addition: To a solution of a 1,1,1-trifluoromethylketone and a nitroolefin in a suitable solvent (e.g., toluene), an organocatalyst (e.g., a chiral secondary amine) is added at a controlled temperature. The reaction is stirred until the starting materials are consumed, as monitored by TLC. The resulting Michael adduct is then isolated and purified.

-

Reductive Cyclization: The purified Michael adduct is dissolved in a solvent such as methanol, and a hydrogenation catalyst (e.g., palladium on carbon) is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred until the reduction and cyclization are complete. The catalyst is removed by filtration, and the solvent is evaporated. The crude pyrrolidine is then purified by column chromatography.

Applications in Drug Discovery: Targeting Key Signaling Pathways

The unique structural and electronic properties of this compound make it a valuable scaffold for designing potent and selective modulators of various biological targets, particularly in the areas of oncology and central nervous system (CNS) disorders.

Modulation of the CXCR4 Signaling Pathway in Cancer

The chemokine receptor CXCR4 and its ligand CXCL12 play a crucial role in cancer progression, metastasis, and the tumor microenvironment.[2] Antagonists of CXCR4 can inhibit the migration and proliferation of cancer cells. The pyrrolidine scaffold has been utilized in the design of potent CXCR4 antagonists.

Modulation of the NMDA Receptor Signaling Pathway in CNS Disorders

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity, learning, and memory.[3] Dysregulation of NMDA receptor function is implicated in various neurological and psychiatric disorders. Pyrrolidine derivatives have been investigated as modulators of NMDA receptor activity.

Conclusion

This compound is a readily accessible and highly valuable chiral building block for the synthesis of novel therapeutic agents. Its unique properties continue to be exploited by medicinal chemists to address challenging biological targets. The synthetic methodologies outlined provide a robust foundation for the preparation of this and related structures, enabling further exploration of their potential in drug discovery. The ability of pyrrolidine-based compounds to modulate key signaling pathways, such as those involving CXCR4 and NMDA receptors, underscores the importance of this scaffold in the development of next-generation therapeutics for a range of diseases.

References

Proline-Based Organocatalysts: A Technical Guide to Asymmetric Synthesis

Introduction

Proline and its derivatives have emerged as powerful and versatile tools in the field of organocatalysis, enabling the asymmetric synthesis of complex chiral molecules with high efficiency and stereoselectivity.[1][2] This technical guide provides an in-depth exploration of proline-based organocatalysts for researchers, scientists, and drug development professionals. It covers the core principles of proline catalysis, detailed experimental protocols for key reactions, and quantitative data to facilitate catalyst selection and reaction optimization. Proline's effectiveness stems from its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid moiety, which act in concert to mimic the function of complex enzymes.[3][4] This dual functionality allows proline to activate substrates through the formation of nucleophilic enamine intermediates or electrophilic iminium intermediates, guiding the stereochemical outcome of the reaction.[2][5][6]

Core Concepts in Proline Catalysis

Proline-based organocatalysis primarily operates through two key mechanistic pathways: enamine and iminium catalysis.

Enamine Catalysis: In this pathway, the secondary amine of proline reacts with a carbonyl compound (typically a ketone or aldehyde) to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enol or enolate, enabling it to react with various electrophiles. The stereochemistry of the final product is directed by the chiral environment created by the proline catalyst during the carbon-carbon bond-forming step. A general representation of this catalytic cycle is depicted below.

Iminium Catalysis: In this mode of activation, proline reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile, enhancing its reactivity towards nucleophiles. The stereocontrol is again dictated by the chiral scaffold of the proline catalyst, which directs the nucleophilic attack to one of the two enantiotopic faces of the electrophile.

Key Asymmetric Reactions Catalyzed by Proline

Proline and its derivatives effectively catalyze a wide array of important asymmetric transformations, including aldol reactions, Mannich reactions, and Michael additions.

Asymmetric Aldol Reaction

The proline-catalyzed asymmetric aldol reaction is a cornerstone of organocatalysis, providing a direct route to chiral β-hydroxy carbonyl compounds.[7] The reaction typically involves the addition of a ketone to an aldehyde.[1]

Quantitative Data for Proline-Catalyzed Aldol Reactions

| Entry | Ketone | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |

| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | (S)-Proline (20) | MeOH/H₂O | 24 | 95 | 95:5 | 98 | [1] |

| 2 | Acetone | 4-Nitrobenzaldehyde | (S)-Proline (30) | DMSO | 4 | 68 | - | 76 | |

| 3 | Acetone | Benzaldehyde | Prolinamide (20) | Neat | 48 | 66 | - | 93 | [8] |

| 4 | Cyclopentanone | 4-Nitrobenzaldehyde | (S)-Proline (20) | MeOH/H₂O | 4 | >99 | 45:55 | 95 | [1] |

| 5 | Acetone | Isobutyraldehyde | (S)-Proline (3) | DMF | 20 | 97 | - | 96 | [9] |

Experimental Protocol: Asymmetric Aldol Reaction [1][10]

This protocol describes a general procedure for the (S)-proline-catalyzed aldol reaction between a ketone and an aldehyde.

-

Materials:

-

(S)-Proline

-

Aldehyde (1.0 mmol, 1.0 equiv)

-

Ketone (5.0-10.0 equiv)

-

Solvent (e.g., DMSO, DMF, or MeOH/H₂O mixture)

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate

-

Anhydrous MgSO₄ or Na₂SO₄

-

-

Procedure:

-

To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (2.0 mL), add the ketone (5.0-10.0 mmol).

-

Add (S)-proline (0.1-0.3 mmol, 10-30 mol%) to the mixture.

-

Stir the reaction mixture at room temperature (or as specified) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Asymmetric Mannich Reaction

The proline-catalyzed asymmetric Mannich reaction is a powerful method for the synthesis of chiral β-amino carbonyl compounds, which are valuable building blocks in pharmaceutical synthesis.[11][12] This three-component reaction involves a ketone, an aldehyde, and an amine.[5]

Quantitative Data for Proline-Catalyzed Mannich Reactions

| Entry | Ketone | Aldehyde | Amine | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| 1 | Acetone | 4-Nitrobenzaldehyde | p-Anisidine | (S)-Proline (20) | DMSO | 12 | 95 | >95:5 | 96 | [5] |

| 2 | Acetone | Benzaldehyde | p-Anisidine | (S)-Proline (20) | DMSO | 16 | 78 | >95:5 | 96 | [5] |

| 3 | Acetone | Isobutyraldehyde | p-Anisidine | (S)-Proline (20) | DMSO | 12 | 65 | >95:5 | 99 | [5] |

| 4 | Acetaldehyde | N-Boc-imine (Aryl) | - | (S)-Proline (20) | CH₃CN | 2-3 | 75 | - | >99 | [11] |

| 5 | Propanal | N-PMP-imino glyoxylate | - | (S)-Proline (5) | DMSO | 1 | 92 | 97:3 | 98 | [13] |

Experimental Protocol: Asymmetric Three-Component Mannich Reaction [5]

This protocol provides a general procedure for the (S)-proline-catalyzed three-component Mannich reaction.

-

Materials:

-

(S)-Proline

-

Aldehyde (1.0 mmol, 1.0 equiv)

-

Amine (e.g., p-anisidine) (1.1 mmol, 1.1 equiv)

-

Ketone (e.g., acetone) (as solvent or co-solvent)

-

Solvent (e.g., DMSO)

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate

-

Anhydrous Na₂SO₄

-

-

Procedure:

-

To a mixture of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in the solvent (e.g., DMSO/acetone 4:1, 10 mL total), add (S)-proline (0.1-0.2 mmol, 10-20 mol%).

-

Stir the resulting suspension or solution vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 3-48 hours).

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and remove the solvent under vacuum.

-

Purify the crude product by silica gel column chromatography.

-

Asymmetric Michael Addition

Proline and its derivatives also catalyze the asymmetric Michael addition of carbonyl compounds to nitroalkenes and other Michael acceptors, affording valuable γ-nitro carbonyl compounds and their derivatives.[14][15]

Quantitative Data for Proline-Catalyzed Michael Additions

| Entry | Donor | Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| 1 | Cyclohexanone | trans-β-Nitrostyrene | 3-Decyl-β-proline (1) | H₂O | 48 | 65 | 96:4 | 99 | [16] |

| 2 | Acetone | trans-β-Nitrostyrene | Proline derivative (20) | Neat | 72 | 85 | - | 96 | [17] |

| 3 | Propanal | trans-β-Nitrostyrene | Proline-based dipeptide (5) | Neat | 24 | 95 | 98:2 | 98 | [18] |

| 4 | Cyclohexanone | Nitroolefin | Proline derivative (10) | CH₂Cl₂ | 24 | 93 | 99:1 | 93 | [18] |

| 5 | Pentanal | trans-β-Nitrostyrene | 3-Decyl-β-proline (1) | H₂O | 2 | 94 | 92:8 | 99 | [16] |

Experimental Workflow and Logical Relationships

A typical experimental workflow for a proline-catalyzed reaction involves a straightforward setup, reaction monitoring, workup, and purification.

Applications in Drug Development

The ability of proline-based organocatalysts to generate enantiomerically pure compounds makes them highly valuable in drug discovery and development.[19] Chiral molecules are crucial in pharmaceuticals as different enantiomers can exhibit vastly different biological activities. Proline catalysis offers a green and cost-effective alternative to traditional metal-based catalysts, which can leave toxic metal residues in the final product.[19] The operational simplicity and robustness of these reactions make them amenable to the synthesis of complex drug intermediates and active pharmaceutical ingredients (APIs).

Conclusion

Proline and its derivatives have revolutionized the field of asymmetric organocatalysis, providing a simple, inexpensive, and environmentally friendly method for the synthesis of chiral molecules.[1] This guide has provided a comprehensive overview of the core principles, key reactions, quantitative data, and experimental protocols associated with proline-based organocatalysis. By leveraging the mechanistic understanding and practical details presented, researchers and drug development professionals can effectively apply these powerful catalytic systems to advance their synthetic endeavors. The continued development of novel proline-based catalysts and methodologies promises to further expand the scope and utility of this remarkable class of organocatalysts.[20][21]

References

- 1. mdpi.com [mdpi.com]

- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 3. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]

- 4. longdom.org [longdom.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 8. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 20.210.105.67 [20.210.105.67]

- 12. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scirp.org [scirp.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]

- 18. researchgate.net [researchgate.net]

- 19. How Organocatalysis discovered by Nobel laureates revolutionised drug development and production in Syngene - Syngene International Ltd [syngeneintl.com]

- 20. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 21. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool in the medicinal chemist's arsenal. Its unique electronic and steric properties can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile, often transforming a lead compound into a viable therapeutic agent. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in drug design, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group imparts a range of desirable properties to a molecule, primarily stemming from the high electronegativity of the fluorine atoms and the strength of the carbon-fluorine bond. These properties include enhanced lipophilicity, improved metabolic stability, and altered electronic characteristics that can modulate binding affinity and pKa.

Increased Lipophilicity

The CF3 group is significantly more lipophilic than a methyl (CH3) group, a property quantified by the Hansch-Fujita lipophilicity parameter (π). This increased lipophilicity can enhance a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system (CNS) targets.[1][2]

Enhanced Metabolic Stability

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[2][3] This inherent strength makes the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] Replacing a metabolically labile methyl group with a trifluoromethyl group can block a key site of metabolism, thereby increasing the drug's half-life and bioavailability.[4]

Modulation of Electronic Properties and Binding Affinity

The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic distribution within a molecule.[2] This can influence the acidity or basicity of nearby functional groups, which in turn can affect a drug's solubility, ionization state at physiological pH, and its ability to interact with biological targets. The CF3 group can participate in favorable interactions with protein targets, including hydrogen bonds and electrostatic interactions, potentially leading to enhanced binding affinity and selectivity.[3][5]

Quantitative Data Summary

The following tables summarize the quantitative impact of the trifluoromethyl group on key physicochemical and pharmacokinetic parameters.

Table 1: Comparison of Physicochemical Properties of Trifluoromethyl vs. Methyl Groups

| Property | Trifluoromethyl (-CF3) | Methyl (-CH3) | Reference(s) |

| Hansch-Fujita Lipophilicity Parameter (π) | +0.88 | +0.56 | [2][3] |

| van der Waals Volume (ų) | 39.8 | 21.7 | [3] |

| C-F Bond Dissociation Energy (kJ/mol) | ~485 | N/A | [2][3] |

| C-H Bond Dissociation Energy (kJ/mol) | N/A | ~414 | [2][3] |

Table 2: Impact of Trifluoromethylation on Metabolic Stability (Illustrative Examples)

| Compound Pair | Parameter | Value (without -CF3) | Value (with -CF3) | Fold Change | Reference(s) |

| Generic Pyridine Analog | In Vitro Half-life (t½) in Microsomes | Shorter | Longer | Increased | [4] |

| Generic Pyridine Analog | Intrinsic Clearance (CLint) | Higher | Lower | Decreased | [4] |

| WIN 54954 vs. Analog 3 | Number of Metabolites (Monkey Liver Microsomes) | 18 | 8 | 2.25x Reduction | [6] |

Table 3: Comparative Binding Affinity (IC50/Ki) of Trifluoromethylated vs. Non-Trifluoromethylated Analogs

| Target | Compound without -CF3 | IC50/Ki (without -CF3) | Compound with -CF3 | IC50/Ki (with -CF3) | Fold Change in Potency | Reference(s) |

| PI3Kδ | Compound 1 (methyl group) | - | Compound 3 (trifluoromethyl group) | Inactive | Decrease | [7] |

| CB1 Receptor (PAM) | ZCZ011 (nitro group) | - | Analog 1 (CF3 group) | More Potent | Increase | [8] |

| 5α-reductase | Finasteride | - | Dutasteride (bis(trifluoromethyl)phenyl group) | 40-fold more potent | 40x Increase | [9][10] |

| Estrogen Receptor α | Isoxazole analog 14 | - | Isoxazole analog 2g | Superior anti-cancer activity | Increase | [11] |

Note: Direct side-by-side IC50 or Ki values for a compound and its exact non-trifluoromethylated analog are not always readily available in the literature in a simple tabular format. The data presented here are illustrative of the general trends observed.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethylated compounds.

In Vitro Microsomal Stability Assay

Objective: To determine the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.

Materials:

-

Test compound

-

Liver microsomes (human or other species)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (or other suitable organic solvent) for reaction termination

-

Internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of the test compound by diluting the stock solution in the phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Thaw the liver microsomes on ice immediately before use. Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

-

-

Incubation:

-

Add the diluted microsome suspension to the wells of a 96-well plate.

-

Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding a volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration control.

-

-

Sample Processing:

-

After the final time point, centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes at 4°C to precipitate the microsomal proteins.

-

-

Analysis:

-

Transfer the supernatant to a new 96-well plate for analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot represents the elimination rate constant (k).

-

The in vitro half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

-

Intrinsic clearance (CLint) can be calculated using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).

-

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

Objective: To experimentally determine the lipophilicity of a compound by measuring its partitioning between n-octanol and water.

Materials:

-

Test compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Vortex mixer or shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solvents:

-

Mix equal volumes of n-octanol and water in a separatory funnel. Shake vigorously and allow the layers to separate overnight.

-

Collect the n-octanol-saturated water (aqueous phase) and water-saturated n-octanol (organic phase).

-

-

Partitioning Experiment:

-

Prepare a stock solution of the test compound in either the organic or aqueous phase.

-

Add a known volume of the stock solution to a vial containing a known volume of the other phase. The final concentration should be within the linear range of the analytical method.

-

Securely cap the vial and shake it vigorously for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Centrifuge the vial to ensure complete separation of the two phases.

-

-

Analysis:

-

Carefully withdraw an aliquot from both the organic and aqueous phases.

-

Quantify the concentration of the test compound in each phase using a suitable analytical method.

-

-

Data Analysis:

-

Calculate the partition coefficient (P) using the equation: P = [Concentration in organic phase] / [Concentration in aqueous phase].

-

The LogP value is the logarithm of the partition coefficient: LogP = log10(P).

-

General Synthesis of Trifluoromethylated Drugs (Illustrative Examples)

Synthesis of Celecoxib: [12][13] A common synthetic route to Celecoxib involves the condensation of 4-methylacetophenone with ethyl trifluoroacetate in the presence of a base like sodium methoxide to form a 1,3-dione intermediate. This intermediate is then reacted with 4-sulfonamidophenylhydrazine to form the pyrazole ring of Celecoxib.

Synthesis of Fluoxetine: [2][14][15] One synthetic approach to Fluoxetine involves a Mannich reaction of acetophenone, formaldehyde, and methylamine to form an aminoketone. This is followed by reduction of the ketone to an alcohol. The final step is a nucleophilic aromatic substitution reaction where the alcohol displaces a halogen on a trifluoromethyl-substituted benzene ring.

Synthesis of Atogepant: [8][16] The synthesis of Atogepant is a complex multi-step process. A key step involves the amide coupling of two advanced, stereochemically defined fragments: a carboxylic acid-containing moiety and a spirocyclic amine derivative. The synthesis of these fragments themselves requires multiple steps.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by trifluoromethylated drugs and a representative experimental workflow.

Conclusion

The trifluoromethyl group is a powerful and versatile functional group in medicinal chemistry. Its ability to enhance lipophilicity, block metabolic pathways, and modulate target binding makes it a valuable tool for optimizing the properties of drug candidates. A thorough understanding of the physicochemical effects of the CF3 group, coupled with robust experimental evaluation, is crucial for its successful application in the design and development of novel therapeutics. As synthetic methodologies for trifluoromethylation continue to advance, the prevalence of this "super-methyl" group in the next generation of pharmaceuticals is likely to increase.

References

- 1. re.public.polimi.it [re.public.polimi.it]

- 2. mdpi.com [mdpi.com]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. mdpi.com [mdpi.com]

- 5. The Development of Quantitative Structure-Binding Affinity Relationship (QSBR) Models Based on Novel Geometrical Chemical Descriptors of the Protein-Ligand Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. intoduction to mult step synthesisand illustrative synthesis. | PDF [slideshare.net]

- 7. Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Binding and functional pharmacological characteristics of gepant-type antagonists in rat brain and mesenteric arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles | LE STUDIUM [lestudium-ias.com]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of chymotrypsin by peptidyl trifluoromethyl ketones: determinants of slow-binding kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

A Technical Guide to the Core Principles of Enantioselective Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enantioselective synthesis, also known as asymmetric synthesis, is a cornerstone of modern organic chemistry and pharmaceutical development. It focuses on the preferential synthesis of one enantiomer of a chiral molecule over the other.[1][2] Since the physiological activity of chiral drugs can differ significantly between enantiomers, with one often being therapeutic while the other is inactive or even harmful, the ability to produce enantiomerically pure compounds is of paramount importance.[3][4] This technical guide provides an in-depth overview of the fundamental principles, key strategies, and practical applications of enantioselective synthesis. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols for seminal reactions, a comparative analysis of quantitative data, and visual representations of reaction mechanisms and workflows.

Introduction to Chirality and Enantioselectivity

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image, much like a pair of hands.[5] These non-superimposable mirror images are called enantiomers .[2] Enantiomers possess identical physical and chemical properties in an achiral environment but exhibit different interactions with other chiral molecules, such as biological receptors.[1][5] A 50:50 mixture of two enantiomers is known as a racemic mixture or racemate.[1]

Enantioselective synthesis is a chemical reaction or reaction sequence in which one or more new elements of chirality are formed in a substrate molecule, resulting in the unequal production of stereoisomeric products (enantiomers or diastereomers).[1] The primary goal is to maximize the formation of the desired enantiomer, a preference that is quantified by the enantiomeric excess (e.e.) .

Core Strategies in Enantioselective Synthesis

Several key strategies have been developed to achieve high levels of enantioselectivity. These can be broadly categorized as follows:

-

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[6] After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse.[5][7] This method is highly reliable and versatile, making it a common choice in the early stages of drug development.[6]

-

Chiral Catalysts: Chiral catalysts create a chiral environment that favors the formation of one enantiomer over the other.[2][3] This approach is highly efficient as only a small amount of the catalyst is needed to produce a large quantity of the desired product. Chiral catalysts can be further divided into:

-

Biocatalysis: Employs enzymes or whole microorganisms to catalyze enantioselective transformations.[9][10] Enzymes are highly specific and can operate under mild reaction conditions, offering significant advantages in terms of selectivity and sustainability.[9]

-

Chiral Pool Synthesis: Utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials.[1]

-

Kinetic Resolution: Involves the differential reaction of the enantiomers in a racemic mixture with a chiral reagent or catalyst, where one enantiomer reacts faster than the other.[11] This results in the separation of the less reactive, enantioenriched starting material from the product. A major drawback is that the maximum theoretical yield for the recovered enantiomer is 50%.[10]

-

Dynamic Kinetic Resolution (DKR): This strategy overcomes the 50% yield limitation of kinetic resolution by combining it with in-situ racemization of the starting material.[9][10] As the faster-reacting enantiomer is consumed, the slower-reacting enantiomer is continuously converted to the faster-reacting one, allowing for a theoretical yield of up to 100% of a single enantiomeric product.[9]

Key Experiments in Enantioselective Synthesis: Protocols and Data

This section provides detailed experimental protocols and quantitative data for several landmark enantioselective reactions, each exemplifying one of the core strategies discussed above.

Chiral Auxiliary-Mediated Synthesis: The Evans Aldol Reaction

The Evans aldol reaction utilizes a chiral oxazolidinone auxiliary to achieve highly diastereoselective and enantioselective aldol additions.[8][12]

Quantitative Data:

| Substrate (N-Acyloxazolidinone) | Aldehyde | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (e.e.) | Yield (%) | Reference |

| N-Propionyl-(R)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | >99% | 85% | [2] |

| N-Propionyl-(S)-4-isopropyl-2-oxazolidinone | Benzaldehyde | >99:1 | >99% | 91% | [13] |

Experimental Protocol: Synthesis of a syn-Aldol Adduct

Adapted from Evans, D. A.; et al. J. Am. Chem. Soc. 1981, 103, 2127-2129.

-

Enolate Formation: To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added dibutylboron triflate (1.1 equiv). Diisopropylethylamine (1.2 equiv) is then added dropwise, and the resulting solution is stirred at 0 °C for 30 minutes.

-

Aldol Addition: The reaction mixture is cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.

-

Work-up and Purification: The reaction is quenched by the addition of a pH 7 phosphate buffer. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Chiral Catalyst-Mediated Synthesis: Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a highly reliable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[14][15]

Quantitative Data:

| Allylic Alcohol | Chiral Ligand | Enantiomeric Excess (e.e.) | Yield (%) | Reference |

| Geraniol | L-(+)-Diethyl Tartrate | 83.5% | - | [16] |

| (E)-2-Hexen-1-ol | L-(+)-Diethyl Tartrate | >95% | 70-90% | [9] |

Experimental Protocol: Asymmetric Epoxidation of Geraniol

Adapted from Bradley, L. M.; et al. J. Chem. Educ. 1997, 74, 1347.[11]

-

Catalyst Preparation: To a flame-dried 25-mL round-bottom flask under a nitrogen atmosphere is added L-(+)-diethyl tartrate (800 mg, 3.88 mmol), 10 mL of anhydrous dichloromethane (CH₂Cl₂), and titanium(IV) isopropoxide (960 µL, 3.24 mmol). The mixture is stirred in a -23 °C bath (CCl₄/dry ice) for 5 minutes.

-

Epoxidation: A solution of geraniol (500 mg, 3.24 mmol) in 1 mL of anhydrous CH₂Cl₂ is added via syringe. tert-Butyl hydroperoxide (1.2 mL, 6.6 mmol, 5.0-6.0 M in nonane) is then added slowly via syringe.

-

Reaction and Quenching: The solution is stirred for 45 minutes at -23 °C. The flask is then capped and stored at -20 °C for at least 18 hours. The reaction is quenched by the addition of water, and the mixture is warmed to room temperature and stirred for 1 hour. A 10% aqueous NaOH solution is added, and the mixture is stirred for an additional 30 minutes.

-

Work-up and Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by column chromatography.

Kinetic Resolution: Jacobsen's Hydrolytic Kinetic Resolution of Epoxides

This method provides a practical route to enantioenriched terminal epoxides and 1,2-diols through the kinetic resolution of racemic epoxides.

Quantitative Data:

| Racemic Epoxide | Enantiomeric Excess (e.e.) of Recovered Epoxide | Yield of Recovered Epoxide (%) | Reference |